An In-depth Technical Guide to Retinoyl β-Glucuronide: Structure, Properties, and Biological Significance
An In-depth Technical Guide to Retinoyl β-Glucuronide: Structure, Properties, and Biological Significance
This guide provides a comprehensive technical overview of retinoyl β-glucuronide (RAG), a pivotal, biologically active metabolite of vitamin A. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical characteristics, biosynthetic and synthetic pathways, and the nuanced biological roles of RAG. We will explore its significance in retinoid metabolism, its function as a transport and delivery molecule for retinoic acid, and its potential as a therapeutic agent with a favorable safety profile compared to its parent compound.
Introduction: The Significance of Retinoyl β-Glucuronide in Vitamin A Homeostasis
Vitamin A and its derivatives, collectively known as retinoids, are indispensable for a multitude of physiological processes, including vision, immune function, embryonic development, and cellular differentiation.[1][2] The biological activity of vitamin A is primarily mediated by its metabolite, all-trans retinoic acid (ATRA), which functions as a ligand for nuclear receptors that regulate gene expression.[3][4] The intracellular concentrations of ATRA are exquisitely controlled through a dynamic interplay of synthesis and catabolism to ensure proper physiological function and prevent toxicity.[5]
Retinoyl β-glucuronide (RAG) is a major water-soluble metabolite of ATRA, traditionally viewed as a product of detoxification destined for excretion.[5][6] However, emerging evidence has illuminated a more complex and functionally significant role for RAG. It is now understood to be a biologically active molecule that can serve as a systemic source of retinoic acid, potentially acting as a transport form to deliver the active retinoid to target tissues.[6][7] This unique characteristic, coupled with its reduced toxicity compared to ATRA, has positioned RAG as a compound of significant interest for therapeutic applications in dermatology and oncology.[6][8] This guide will provide a detailed exploration of the fundamental properties and functions of this intriguing retinoid.
Chemical Structure and Physicochemical Properties
Retinoyl β-glucuronide is an ester conjugate formed between the carboxyl group of all-trans retinoic acid and the C1 hydroxyl group of β-D-glucuronic acid.[9] This conjugation imparts a significant increase in hydrophilicity compared to the parent retinoid.
Chemical Identity
| Identifier | Value |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid[9][10] |
| CAS Number | 401-10-5[9][10] |
| Molecular Formula | C₂₆H₃₆O₈[9][11] |
| Molecular Weight | 476.56 g/mol [9][11] |
| Synonyms | Retinoyl glucuronide, all-trans-Retinoyl-β-glucuronide, RAG[9] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid | [9] |
| Solubility | Soluble in water | [12] |
| UV-Visible Spectrum | Characteristic absorption of retinoic acid esters | [13][14] |
Biosynthesis and Chemical Synthesis of Retinoyl β-Glucuronide
The formation and availability of RAG are dependent on both enzymatic and synthetic methodologies. Understanding these processes is critical for both in vitro and in vivo studies.
Enzymatic Synthesis: The Role of UDP-Glucuronosyltransferases
In biological systems, RAG is synthesized from all-trans retinoic acid and UDP-glucuronic acid in a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[15] UGTs are a superfamily of phase II drug-metabolizing enzymes that play a crucial role in the detoxification and elimination of a wide variety of endogenous and exogenous compounds.[16][17]
The biosynthesis of RAG is a key step in retinoid metabolism. The specific activity of UDP-glucuronosyltransferase for retinoic acid is highest in the liver, a central organ for detoxification and metabolism.[15] Interestingly, the activity of this enzyme is upregulated in a state of vitamin A deficiency, suggesting a potential regulatory role for RAG in maintaining retinoid homeostasis.[15] Several UGT isoforms have been identified to be involved in the glucuronidation of retinoids, with UGT1A and UGT2B families playing a significant role.[18] Specifically, UGT2B7 has been shown to be a key enzyme in the glucuronidation of all-trans retinoic acid.[19]
Experimental Protocol: In Vitro Enzymatic Synthesis of Retinoyl β-Glucuronide
This protocol provides a generalized framework for the in vitro synthesis of RAG using liver microsomes as the enzyme source.
1. Preparation of Microsomes:
-
Homogenize fresh liver tissue in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.
2. Enzymatic Reaction:
-
In a microcentrifuge tube, combine the following reagents:
-
Liver microsomes (final concentration ~1 mg/mL)
-
All-trans retinoic acid (substrate, e.g., 50 µM)
-
UDP-glucuronic acid (cofactor, e.g., 2.5 mM)
-
Reaction buffer to a final volume of 200 µL.
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
3. Reaction Termination and Product Analysis:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at high speed to precipitate proteins.
-
Analyze the supernatant for the presence of RAG using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.[13][15]
Chemical Synthesis of Retinoyl β-Glucuronide
Chemical synthesis provides a means to produce larger quantities of pure RAG for research and potential therapeutic development. Several synthetic routes have been reported.
One established method involves the reaction of all-trans retinoyl fluoride with the 3,6-lactone of glucuronic acid in a slightly alkaline solution.[13] This reaction yields the lactone of retinoyl β-glucuronide, which is then hydrolyzed to the free acid form.[13] Purification of the final product is typically achieved through reverse-phase HPLC.[13]
A more recent and higher-yield procedure involves the reaction of the tetrabutylammonium salt of glucuronic acid with all-trans retinoic acid via an imidazole or triazole derivative, achieving yields of up to 79%.[20]
Workflow for Chemical Synthesis of Retinoyl β-Glucuronide
Caption: RAG acts as a pro-drug, delivering ATRA to target cells for gene regulation.
Analytical Methodologies
The accurate quantification of RAG in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with UV detection is a commonly used method for the separation and quantification of RAG and other retinoids. [15][21]For enhanced sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique, allowing for the simultaneous measurement of multiple retinoids and their metabolites in complex biological samples like serum. [22]
Conclusion and Future Directions
Retinoyl β-glucuronide has evolved from being considered a mere detoxification product to a key player in vitamin A metabolism and a promising therapeutic agent. Its unique properties as a biologically active, low-toxicity pro-drug for retinoic acid open up new avenues for the treatment of various dermatological and oncological conditions. Future research should focus on further elucidating the tissue-specific regulation of RAG metabolism, exploring its potential in other retinoid-responsive diseases, and developing optimized formulations for clinical applications. The continued investigation of RAG and its metabolic pathways will undoubtedly provide deeper insights into the intricate network of vitamin A homeostasis and its therapeutic manipulation.
References
-
Biosynthesis of retinoyl-beta-glucuronide, a biologically active metabolite of all-trans-retinoic acid. Archives of Biochemistry and Biophysics. [Link] [15]2. Chemical synthesis of all-trans retinoyl beta-glucuronide. Journal of Lipid Research. [Link] [13]3. All-trans-retinoyl beta-glucuronide: new procedure for chemical synthesis and its metabolism in vitamin A-deficient rats. Biochemical Journal. [Link] [20]4. Role of UDP-glucuronosyltransferase isoforms in 13-cis retinoic acid metabolism in humans. Drug Metabolism and Disposition. [Link] [18]5. Retinoyl beta-glucuronide. PubChem. [Link] [9]6. Retinoyl beta-glucuronide: a biologically active form of vitamin A. Nutrition Reviews. [Link] 7. Effect of Retinoids on UDP-Glucuronosyltransferase 2B7 mRNA Expression in Caco-2 Cells. Drug Metabolism and Disposition. [Link] 8. Effect of retinoids on UDP-glucuronosyltransferase 2B7 mRNA expression in Caco-2 cells. Drug Metabolism and Disposition. [Link] [19]9. Retinoyl β-Glucuronide: a Biologically Active Form of Vitamin a. Nutrition Reviews. [Link] [7]10. Chemical synthesis of all-trans-[11-3H]retinoyl beta-glucuronide and its metabolism in rats in vivo. Biochemical Journal. [Link] [23]11. RETINOYL .BETA.-GLUCURONIDE. precisionFDA. [Link] [11]12. RETINOIC ACID SYNTHESIS AND DEGRADATION. Endotext. [Link] [5]13. Retinoyl beta-glucuronide: a biologically active interesting retinoid. The Journal of Nutrition. [Link] [8]14. Showing metabocard for Retinoyl b-glucuronide (HMDB0003141). Human Metabolome Database. [Link]
-
Effect of vitamin A deficiency on the hydrolysis of retinoyl beta-glucuronide to retinoic acid by rat tissue organelles in vitro. Biochimica et Biophysica Acta. [Link] [24]22. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Functionality of UGTs. [Link] [16]23. Intestinal absorption and metabolism of retinoyl beta-glucuronide in humans, and of 15-[14C]-retinoyl beta-glucuronide in rats of different vitamin A status. The Journal of Nutritional Biochemistry. [Link]
-
The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology. [Link] [17]27. Characterization of retinyl beta-glucuronide in human blood. Journal of Lipid Research. [Link]
-
RAR Activation. GeneGlobe. [Link] [4]29. Retinol. PubChem. [Link] [1]30. Roles of vitamin A status and retinoids in glucose and fatty acid metabolism. ResearchGate. [Link] [2]31. RAR-γ activation by retinoids and camphor. ResearchGate. [Link]
-
Control by the brain of vitamin A homeostasis. Loyola Behavioral Lab. [Link]
-
Retinol: Physical and Chemical Properties, Sources, Benefits, and Adverse Effects Essay. Ivory Research. [Link]
-
Retinol (PIM 468). INCHEM. [Link]
Sources
- 1. Retinol | C20H30O | CID 445354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoyl beta-glucuronide: a biologically active form of vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Retinoyl beta-glucuronide: a biologically active interesting retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retinoyl beta-glucuronide | C26H36O8 | CID 5281877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. clearsynth.com [clearsynth.com]
- 11. GSRS [precision.fda.gov]
- 12. Retinol (PIM 468) [inchem.org]
- 13. Chemical synthesis of all-trans retinoyl beta-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. Biosynthesis of retinoyl-beta-glucuronide, a biologically active metabolite of all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of UDP-glucuronosyltransferase isoforms in 13-cis retinoic acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of retinoids on UDP-glucuronosyltransferase 2B7 mRNA expression in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. All-trans-retinoyl beta-glucuronide: new procedure for chemical synthesis and its metabolism in vitamin A-deficient rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Retinoyl beta-glucuronide: an endogenous compound of human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Chemical synthesis of all-trans-[11-3H]retinoyl beta-glucuronide and its metabolism in rats in vivo. | Semantic Scholar [semanticscholar.org]
- 24. Effect of vitamin A deficiency on the hydrolysis of retinoyl beta-glucuronide to retinoic acid by rat tissue organelles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
